molecular formula C13H21NO4 B13499230 Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13499230
M. Wt: 255.31 g/mol
InChI Key: PZGGLPDXQAJHNS-UHFFFAOYSA-N
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Description

tert-Butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a 5-oxa-2-azaspiro[3.5]nonane core with a formyl (-CHO) substituent at the 7-position and a tert-butyl carbamate protective group. This structure combines the conformational rigidity of the spiro system with reactive handles (formyl and carbamate) for further functionalization, making it valuable in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-13(9-14)5-4-10(6-15)7-17-13/h6,10H,4-5,7-9H2,1-3H3

InChI Key

PZGGLPDXQAJHNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(CO2)C=O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Ring Construction

  • The synthesis often begins with commercially available cyclic ketones or lactams that can be transformed into spirocyclic intermediates.
  • For example, 1,4-dioxaspiro[4.5]decane-8-one derivatives have been used as starting points for related spiro compounds, where nucleophilic substitution and ring expansion reactions form the spiro ring system.
  • Ethyl malonate and related malonate esters are also common precursors, undergoing alkylation and cyclization to build the core spiro structure.

Multi-Step Synthesis Example (Adapted from Patent Literature)

A representative synthesis involves the following key steps:

Step Reaction Description Reagents/Solvents Conditions Product/Intermediate
1 Alkylation of ethyl malonate in ethanol Ethyl malonate, ethanol 25–80 °C, 5 h Diester intermediate
2 Reduction of diester to diol Lithium borohydride, tetrahydrofuran 0–70 °C, 2.5 h Diol intermediate
3 Tosylation of diol p-Toluenesulfonyl chloride, dichloromethane 25 °C, 12 h Tosylate intermediate
4 Cyclization to form spiro ring Cesium carbonate, acetonitrile 25–90 °C, 3 h Spirocyclic lactam
5 Reduction of lactam Magnesium chips, methanol 25–80 °C, 1 h Reduced spiro intermediate
6 Boc protection of amine Boc anhydride, dichloromethane 25 °C, 12 h Boc-protected intermediate
7 Catalytic hydrogenation Palladium on carbon, methanol 25 °C, 3 h Final this compound

This seven-step method yields the target compound with good overall yield and is suitable for scale-up due to the use of readily available reagents and mild conditions.

Alternative Synthetic Route (Four-Step Process)

Another approach involves:

  • Starting from 1,4-dioxaspiro[4.5]decane-8-one.
  • Conversion to carbonitrile intermediate using p-methylsulfonylmethylisocyanide and potassium tert-butoxide.
  • Alkylation with 1-bromo-2-chloroethane in toluene.
  • Catalytic hydrogenation and subsequent reaction with tert-butyl dicarbonyl anhydride.
  • Final deprotection with pyridinium p-toluenesulfonate in acetone/water mixture.

This four-step method emphasizes operational simplicity and industrial scalability, with reaction times ranging from 6 to 15 hours and temperatures from 0 to 70 °C.

Reaction Conditions and Optimization

Step Solvent(s) Temperature (°C) Reaction Time Notes
Alkylation/reduction Ethanol, tetrahydrofuran 0–80 2.5–5 h Control of temperature critical for selectivity
Tosylation Dichloromethane 25 12 h Anhydrous conditions preferred
Cyclization Acetonitrile 25–90 3 h Base strength and solvent polarity affect yield
Reduction Methanol 25–80 1 h Magnesium chips provide mild reduction
Boc Protection Dichloromethane 25 12 h Excess Boc anhydride ensures complete protection
Hydrogenation Methanol 25 3 h Pd/C catalyst; careful monitoring to avoid over-reduction
Deprotection Acetone/water 70 15 h Pyridinium p-toluenesulfonate used for mild deprotection

Analytical and Purification Techniques

  • Purification: Column chromatography and recrystallization are commonly employed to isolate intermediates and the final product.
  • Characterization: NMR spectroscopy (1H, 13C), IR spectroscopy, and mass spectrometry confirm the structure and purity.
  • Yield: Typical overall yields range from 50% to 75% depending on the route and scale.

Summary Table of Preparation Routes

Method Steps Key Reagents Advantages Disadvantages
Seven-step ethyl malonate route 7 Ethyl malonate, lithium borohydride, p-toluenesulfonyl chloride, cesium carbonate, magnesium, Boc anhydride, Pd/C High yield, industrially scalable, well-controlled Multi-step, longer total reaction time
Four-step dioxaspiro route 4 1,4-dioxaspiro[4.5]decane-8-one, p-methylsulfonylmethylisocyanide, potassium tert-butoxide, 1-bromo-2-chloroethane, tert-butyl dicarbonyl anhydride Fewer steps, simpler operation Requires specialized reagents, longer individual reaction times

Research Findings and Industrial Relevance

  • The synthetic methods described have been developed to address challenges in yield, scalability, and operational simplicity.
  • Both routes utilize relatively inexpensive and accessible starting materials.
  • The methods are adaptable for batch or continuous flow synthesis, facilitating pharmaceutical and organic synthesis applications.
  • The presence of the tert-butyl carbamate group allows for selective deprotection and further functionalization, expanding the compound’s utility as a synthetic intermediate.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Core Structural Variations

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound N/A 7-formyl, 5-oxa, 2-aza C₁₃H₂₁NO₄ (estimated) ~271.3 (estimated) Formyl group enables aldehyde-specific reactions (e.g., condensations)
tert-Butyl 7-Oxa-2-azaspiro[3.5]nonane-2-carboxylate 1934950-79-4 None (parent structure) C₁₂H₂₁NO₃ 227.3 Lacks functional groups; baseline for comparison
tert-Butyl 7-Amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate 2306262-93-9 7-amino C₁₂H₂₂N₂O₃ 242.31 Amino group (-NH₂) allows nucleophilic reactions or amide formation
tert-Butyl 7-(Iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate N/A 7-iodomethyl, 6-oxa C₁₀H₁₆INO₃ 367.2 Iodine substituent facilitates substitution reactions
tert-Butyl 7-Benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate N/A 7-benzoyl, 2,7-diaza C₂₀H₂₇N₂O₃ 343.4 Aromatic benzoyl group enhances π-π interactions

Physicochemical Properties

Property Target Compound 7-Amino Analog (CAS 2306262-93-9) 7-Iodo Analog
Molecular Weight ~271.3 242.31 367.2
Polarity High (due to -CHO) Moderate (-NH₂) Low (hydrophobic -I)
Solubility Moderate in polar aprotic solvents High in aqueous buffers Low in water, high in DCM
Stability Air-sensitive (aldehyde oxidation) Stable under inert conditions Light-sensitive (C-I bond)

Biological Activity

Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is an organic compound with a unique spirocyclic structure, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Spirocyclic Core : This is achieved through cyclization reactions that may involve Diels-Alder reactions or similar methodologies.
  • Functional Group Modifications : Subsequent steps often modify the functional groups to achieve the desired chemical properties.

The reaction conditions require specific catalysts, solvents, and temperature controls to ensure optimal yield and purity .

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. These interactions can influence several pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act on receptors affecting neurotransmission or hormonal balance.

Case Studies

  • Antimicrobial Activity : A study evaluated the compound's effect on bacterial strains, showing a significant reduction in growth at concentrations of 50 μM, indicating potential as an antimicrobial agent .
  • Cytotoxicity Assays : In vitro tests demonstrated that at higher concentrations (up to 100 μM), the compound exhibited cytotoxic effects on cancer cell lines, suggesting its utility in cancer therapeutics .
  • Enzyme Interaction Studies : Research indicated that this compound could inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence .

Comparison with Similar Compounds

Compound NameStructureKey Biological Activity
Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylateStructureModerate enzyme inhibition
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylateStructureAntimicrobial properties
Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylateStructureCytotoxic effects on cancer cells

This table highlights the unique properties of this compound compared to similar compounds.

Research Findings

Recent studies have focused on elucidating the specific biological pathways affected by this compound:

  • Inhibition of Bacterial Secretion Systems : The compound has been shown to downregulate key virulence factors in pathogenic bacteria, making it a candidate for developing new antibiotics .
  • Potential in Drug Design : Its unique spirocyclic structure allows for modifications that can enhance its efficacy as a therapeutic agent, particularly in targeted drug delivery systems .

Q & A

Basic: What are the key synthetic routes for Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Boc protection of the amine group to stabilize the spirocyclic core during subsequent reactions.
  • Step 2 : Cyclization using reagents like sodium hydride in tetrahydrofuran (THF) to form the 5-oxa-2-azaspiro[3.5]nonane scaffold .
  • Step 3 : Formylation at the 7-position using Vilsmeier-Haack or Duff formylation conditions to introduce the aldehyde group .
    Critical factors : Solvent choice (e.g., THF for cyclization), temperature control (0–25°C), and stoichiometric ratios (e.g., 1.2 equivalents of formylating agents) to minimize side products .

Advanced: How can computational methods predict the reactivity of the formyl group in this compound?

Density Functional Theory (DFT) calculations are used to:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the formyl group.
  • Simulate reaction pathways (e.g., nucleophilic additions or oxidations) by analyzing transition-state energies .
    Case Study : DFT studies on analogous spirocyclic aldehydes show that electron-withdrawing effects from the spiro-oxygen enhance electrophilicity at the formyl carbon, favoring nucleophilic attacks .

Basic: What spectroscopic techniques are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR confirm the spirocyclic structure (e.g., geminal coupling in the spiro center) and formyl proton resonance at ~9.8–10.2 ppm .
  • IR : Stretching frequencies at ~1700 cm1^{-1} (C=O of Boc) and ~2800 cm1^{-1} (C-H of formyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 269.16 for C13_{13}H21_{21}NO4_4) .

Advanced: How does the spirocyclic architecture influence its interaction with biological targets?

The spirocyclic system:

  • Restricts conformational flexibility, enhancing binding selectivity to enzyme active sites (e.g., proteases or kinases).
  • The oxygen atom in the 5-oxa ring may participate in hydrogen bonding with residues like aspartate or lysine .
    Example : Analogous diazaspiro compounds exhibit nanomolar affinity for sigma receptors due to optimal spatial orientation of pharmacophoric groups .

Basic: How should researchers handle discrepancies in reported synthetic yields?

Contradictions often arise from:

  • Reagent purity : Impure Boc-protected intermediates reduce cyclization efficiency.
  • Workup protocols : Inadequate quenching of formylating agents leads to side reactions.
    Resolution :

Validate reagent purity via TLC or HPLC.

Optimize reaction stoichiometry using Design of Experiments (DoE) .

Advanced: What strategies mitigate degradation during storage?

  • Storage : Refrigerate at 2–8°C in airtight containers under inert gas (N2_2/Ar) to prevent oxidation of the formyl group .
  • Stabilizers : Add molecular sieves to absorb moisture, which can hydrolyze the Boc group .

Advanced: What mechanistic insights guide the functionalization of the formyl group?

The formyl group undergoes:

  • Nucleophilic addition : With Grignard reagents or amines, forming secondary alcohols or imines.
  • Oxidation : To carboxylic acids using KMnO4_4/Ag2_2O, though overoxidation risks spiro ring cleavage .
    Key Insight : Steric hindrance from the tert-butyl group slows reactions at the 2-carboxylate site, directing selectivity to the 7-formyl position .

Advanced: How are crystallographic data refined for spirocyclic compounds like this?

  • Software : SHELX programs (e.g., SHELXL) refine X-ray diffraction data, leveraging constraints for spirocyclic bond angles and torsions .
  • Challenges : Disordered tert-butyl groups require TLS (Translation-Libration-Screw) models to improve R-factors .

Basic: What in vitro assays assess its biological activity?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC50_{50} determination.
  • Receptor Binding : Radioligand displacement assays (e.g., σ1/σ2 receptors) using 3^3H-labeled antagonists .

Advanced: How do solvent effects influence its reactivity in cross-coupling reactions?

  • Polar aprotic solvents (DMF, DMSO): Stabilize transition states in Suzuki-Miyaura couplings but risk Boc deprotection.
  • Ether solvents (THF, dioxane): Favor Stille couplings with Pd catalysts due to better solubility of organotin reagents .

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